Methyl 4-bromo-2-chloro-5-hydroxybenzoate
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Overview
Description
Methyl 4-bromo-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the same esterification process but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products
Scientific Research Applications
Methyl 4-bromo-2-chloro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 4-chloro-2-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-hydroxybenzoate
- Methyl 3,5-dibromo-4-chlorosalicylate .
Uniqueness
Methyl 4-bromo-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrClO3 |
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Molecular Weight |
265.49 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3 |
InChI Key |
RDAFCEOPISQWJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)O |
Origin of Product |
United States |
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